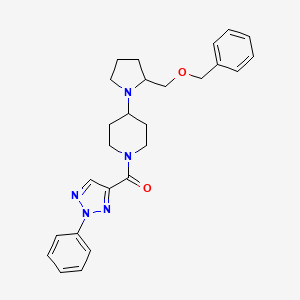

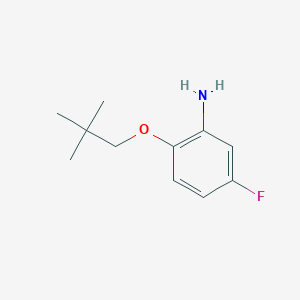

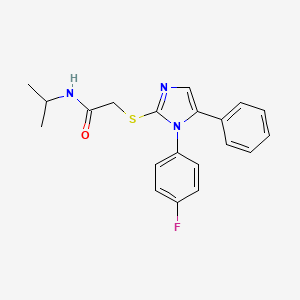

![molecular formula C16H16BrN3O2 B2963708 6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 585556-72-5](/img/structure/B2963708.png)

6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diastereoselective Synthesis : 6-Amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione has been utilized in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, an important class of pyrimidine derivatives. This process involves a green method utilizing pyridinium ylides and is significant in group-assistant-purification (GAP) chemistry, enabling purification without chromatography or recrystallization (Ahadi et al., 2014).

Pyrimidine Annelated Heterocycles : The compound has been involved in the regioselective synthesis of pyrimidine annelated heterocycles, a key area in medicinal chemistry. This includes the formation of various dione compounds under specific conditions (Majumdar et al., 2001).

Preparation of Pyrimidine Derivatives : It serves as a key intermediate in the preparation of 6-formylpyrimidinedione derivatives and others, which are potential antitumor and antiviral agents. This illustrates its role in the synthesis of biologically significant molecules (Kinoshita & Ohishi, 1994).

Photophysical Properties and Applications

Pyrimidine-Phthalimide Derivatives : The compound plays a role in the design and synthesis of pyrimidine-phthalimide derivatives. These derivatives exhibit solid-state fluorescence and positive solvatochromism, useful in the development of colorimetric pH sensors and logic gates (Yan et al., 2017).

Photoluminescent Conjugated Polymers : In polymer chemistry, it contributes to the synthesis of photoluminescent conjugated polymers with applications in electronic devices. This includes polymers with high photochemical stability and strong fluorescence (Beyerlein & Tieke, 2000).

Novel Synthetic Methods and Reactions

Three-Component Synthesis : The compound is pivotal in a one-pot, three-component efficient process for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-diones. This method demonstrates its role in facilitating novel synthetic routes in organic chemistry (Bazgir et al., 2008).

Ring Annulation Methods : It has been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring annulation, showcasing its versatility in creating complex heterocyclic structures (Gulevskaya et al., 2001).

Antioxidant Synthesis : The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, derived from similar compounds, highlight its importance in developing novel antioxidants (Wijtmans et al., 2004).

Mecanismo De Acción

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-bromoethyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c1-18-12-10-20(9-8-17)14(11-6-4-3-5-7-11)13(12)15(21)19(2)16(18)22/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZGYHXYGSZSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

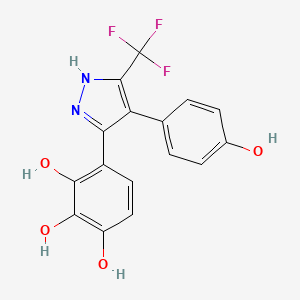

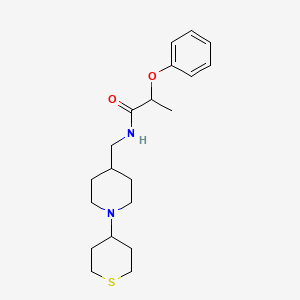

![N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2963628.png)

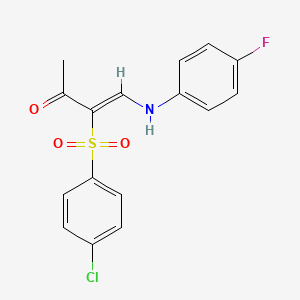

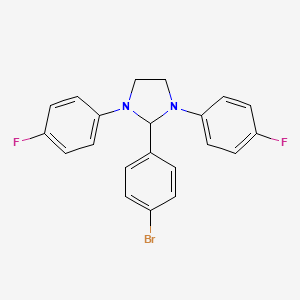

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

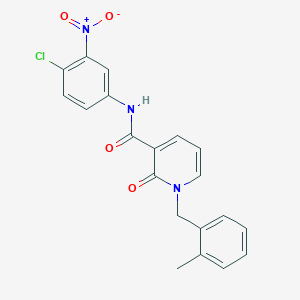

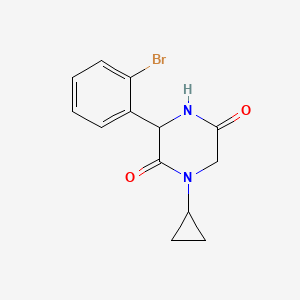

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)